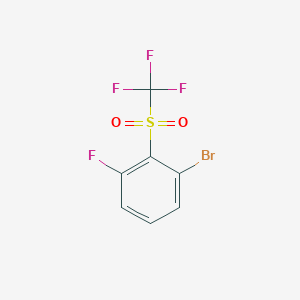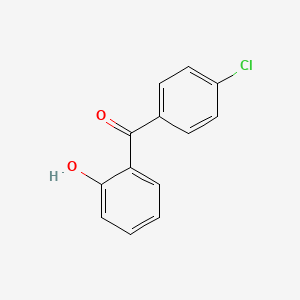
4'-Chloro-2-hydroxy-benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-hydroxy-benzophenone: is an organic compound belonging to the benzophenone family. It is characterized by the presence of a chloro group at the 4’ position and a hydroxy group at the 2 position on the benzophenone structure. This compound is widely used as an intermediate in the synthesis of various chemical products and has applications in multiple fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Chloro-2-hydroxy-benzophenone can be synthesized through several methods. One common method involves the reaction of phenol with p-chlorobenzotrichloride or p-chlorobenzoylchloride in the presence of catalysts such as hydrofluoric acid, polyphosphoric acid, or anhydrous aluminum chloride . Another method uses eco-friendly solid acid catalysts like Fe3+ supported on K-10 clay, which has been shown to yield a high product percentage .
Industrial Production Methods: Industrial production of 4’-Chloro-2-hydroxy-benzophenone often involves the Friedel-Crafts acylation reaction. This method is preferred due to its efficiency and the ability to produce the compound on a large scale. The reaction typically takes place in ethylene dichloride at varying temperatures, using different metal chloride catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-2-hydroxy-benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Strong nucleophiles such as hydroxide ions or methoxide ions are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various substituted benzophenones .
Applications De Recherche Scientifique
4’-Chloro-2-hydroxy-benzophenone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Chloro-2-hydroxy-benzophenone involves its interaction with various molecular targets and pathways. For instance, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the presence of electron-withdrawing groups and the strength of the nucleophile used .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzophenone: Similar in structure but lacks the chloro group.
2-Hydroxy-4-methoxybenzophenone: Contains a methoxy group instead of a chloro group.
4-Chloro-4’-hydroxybenzophenone: Similar but with the hydroxy group at the 4’ position.
Uniqueness: 4’-Chloro-2-hydroxy-benzophenone is unique due to the specific positioning of the chloro and hydroxy groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C13H9ClO2 |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
Clé InChI |
PYTMYNQWASSKJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)

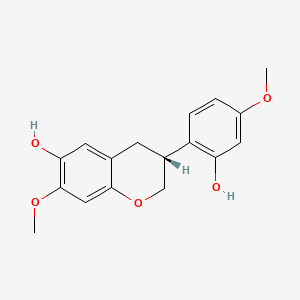
![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)
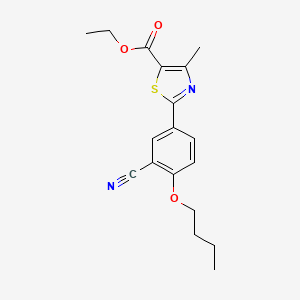
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)
![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
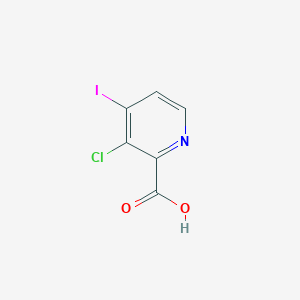
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

